

An In-depth Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-thiophenecarboxylic acid

Cat. No.: B1280017

[Get Quote](#)

CAS Number: 24287-95-4

This technical guide provides a comprehensive overview of **2-Bromo-3-thiophenecarboxylic acid**, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in the modulation of biological pathways.

Chemical and Physical Properties

2-Bromo-3-thiophenecarboxylic acid is a light yellow crystalline powder at room temperature.^[1] It is insoluble in water but shows solubility in common organic solvents such as ethanol and dichloromethane.^[2] The compound's reactivity is enhanced by the bromine substituent, making it a versatile intermediate in organic synthesis.^[1]

Property	Value	Reference
CAS Number	24287-95-4	[1] [3]
Molecular Formula	C ₅ H ₃ BrO ₂ S	[1]
Molecular Weight	207.05 g/mol	[1]
Melting Point	170-176 °C	[1]
178-182 °C (lit.)	[3]	
Appearance	Light yellow crystalline powder	[1]
Off-white to light yellow solid	[2]	
Purity	≥ 97%	
≥ 98% (HPLC)	[1]	
pKa	~3.76	[2]
Solubility	Insoluble in water; Soluble in ethanol, dichloromethane	[2]

Spectroscopic Data

Spectroscopy	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 13.02 (s, 1H, COOH), 7.67 (d, 1H, ArH), 7.36 (d, 1H, ArH)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): 163.2, 132.5, 130.7, 128.2, 119.0
Mass Spectrometry (ESI)	m/z 206.8

Experimental Protocols

Synthesis of 2-Bromo-3-thiophenecarboxylic acid from 3-Thiophenecarboxylic acid

This protocol details the synthesis of **2-Bromo-3-thiophenecarboxylic acid** via the bromination of 3-thiophenecarboxylic acid.

Materials:

- 3-Thiophenecarboxylic acid
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (2.5 M in hexanes)
- Bromine
- 1M Hydrochloric acid (HCl)
- Ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Nitrogen gas

Procedure:

- Add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL) to a pre-oven-dried 100 mL round-bottom flask.
- Cool the reaction system to -78.0 °C under a nitrogen atmosphere.
- Slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise to the reaction mixture.
- Stir the mixture at -78.0 °C for 30 minutes.
- Add bromine (0.86 mL, 16.4 mmol) dropwise and continue stirring at -78.0 °C for 1 hour.
- Allow the reaction system to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding 50.0 mL of dilute 1M HCl solution.
- Concentrate the reaction solution and extract the product with ether.
- Wash the organic layer with water and dry over anhydrous Na_2SO_4 .

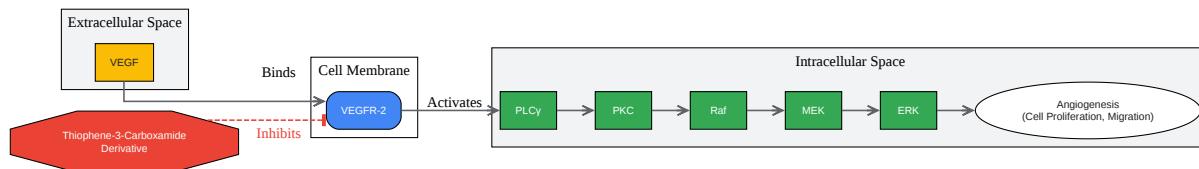
- Recrystallize the crude product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of **2-bromo-3-thiophenecarboxylic acid** (yield: 2.13 g, 66.0%).[\[3\]](#)

Synthesis via Grignard Reaction

An alternative synthetic route involves the use of 2-bromothiophene as a starting material. A carboxyl group can be introduced at the 3-position of the thiophene ring using a Grignard reagent. This process requires the formation of the Grignard reagent from 2-bromothiophene, which is then reacted with carbon dioxide, followed by hydrolysis to yield **2-bromo-3-thiophenecarboxylic acid**. It is crucial to carry out the preparation of the Grignard reagent under anhydrous and oxygen-free conditions.[\[2\]](#)

Applications in Drug Development and Materials Science

2-Bromo-3-thiophenecarboxylic acid is a key intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, agrochemicals, and organic electronics.[\[1\]](#) Its derivatives have been investigated for their potential as:


- Anticancer Agents: Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer.[\[4\]](#)
- Enzyme Inhibitors: Thiophene carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors.[\[5\]](#)
- Insecticides: Halogenated 2-thiophenecarboxylic acid derivatives are used as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Organic Electronics: The compound is explored for its potential in developing organic semiconductors for applications in flexible electronics and solar cells.[\[1\]](#)

Role in Signaling Pathways

Derivatives of **2-Bromo-3-thiophenecarboxylic acid**, particularly thiophene-3-carboxamides, have been shown to function as inhibitors of VEGFR-2.[\[4\]](#) VEGFR-2 is a crucial receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that

promotes angiogenesis, the formation of new blood vessels. This process is vital for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling events, thereby preventing the proliferation and migration of endothelial cells and ultimately suppressing tumor-induced angiogenesis.

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by thiophene-3-carboxamide derivatives.

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene-3-carboxamide derivative.

Safety Information

2-Bromo-3-thiophenecarboxylic acid is classified as an acute toxicant (oral) and can cause eye and skin irritation. Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.

Hazard Class	Code
Acute toxicity, Oral	H302
Skin sensitization	H317
Eye irritation	H319

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-3-thiophenecarboxylic Acid | Properties, Uses, Safety, Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 3. 2-BROMO-3-THIOPHENECARBOXYLIC ACID | 24287-95-4 [chemicalbook.com]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280017#2-bromo-3-thiophenecarboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com